molecular formula C23H25NO B1385335 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-13-5

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

Cat. No.: B1385335
CAS No.: 1040687-13-5
M. Wt: 331.4 g/mol
InChI Key: PQGMAOBNZZNGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline: is an organic compound with the molecular formula C({23})H({25})NO and a molecular weight of 331.45 g/mol . This compound is characterized by its complex aromatic structure, which includes a benzyl group substituted with a phenethyloxy moiety and an aniline core substituted with two methyl groups at the 3 and 5 positions. It is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically begins with commercially available starting materials such as 3,5-dimethylaniline and 3-(phenethyloxy)benzyl chloride.

    Reaction Steps:

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the aromatic rings or the nitrogen atom. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Research: Used in the study of enzyme interactions and protein binding due to its aromatic structure.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline exerts its effects depends on its interaction with molecular targets. The aromatic rings and the aniline nitrogen can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

    3,5-Dimethylaniline: Lacks the phenethyloxybenzyl group, making it less complex and potentially less versatile in applications.

    N-Benzylaniline: Does not have the methyl substitutions or the phenethyloxy group, resulting in different chemical properties and reactivity.

    Phenethyloxybenzylamine: Similar in having the phenethyloxybenzyl group but lacks the dimethyl substitutions on the aniline ring.

Uniqueness:

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and specificity in biochemical applications, making it a valuable compound in research and industrial contexts.

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGMAOBNZZNGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.